molecular formula C19H16O2 B15063969 1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one CAS No. 51358-00-0

1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one

Cat. No.: B15063969
CAS No.: 51358-00-0
M. Wt: 276.3 g/mol
InChI Key: DCEBKWBPKLRFCV-UHFFFAOYSA-N
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Description

2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone is an organic compound that features a naphthalene ring and a p-tolyl group connected via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone typically involves the reaction of 1-naphthol with p-tolylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-naphthol attacks the carbonyl carbon of p-tolylacetyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H₂SO₄) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(naphthalen-1-yloxy)-1-(phenyl)ethanone
  • 2-(naphthalen-1-yloxy)-1-(m-tolyl)ethanone
  • 2-(naphthalen-1-yloxy)-1-(o-tolyl)ethanone

Uniqueness

2-(naphthalen-1-yloxy)-1-(p-tolyl)ethanone is unique due to the specific positioning of the p-tolyl group, which can influence its reactivity and interactions compared to its isomers and analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Properties

CAS No.

51358-00-0

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

1-(4-methylphenyl)-2-naphthalen-1-yloxyethanone

InChI

InChI=1S/C19H16O2/c1-14-9-11-16(12-10-14)18(20)13-21-19-8-4-6-15-5-2-3-7-17(15)19/h2-12H,13H2,1H3

InChI Key

DCEBKWBPKLRFCV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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